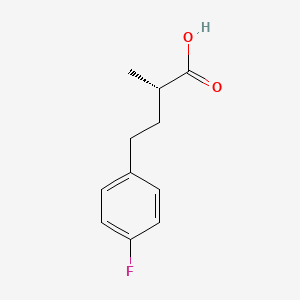

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-4-(4-fluorophenyl)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMQKOTUKZOAMS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Introduction

(2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural features, including a stereocenter and a fluorinated phenyl ring, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While specific experimental data for this exact compound is not widely published, we can infer its properties based on structurally similar compounds and general chemical principles.

| Property | Value | Source |

| Molecular Formula | C11H13FO2 | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Appearance | Likely a solid at room temperature | |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform. | [2] |

| pKa | Estimated to be around 4-5, typical for a carboxylic acid. | |

| LogP | 2.5 (Computed) | [1] |

Note: Some data is inferred from related compounds and computational predictions due to a lack of specific experimental values in publicly available literature.

Synthesis and Purification

The enantioselective synthesis of this compound is critical to ensure the desired pharmacological activity, as different enantiomers can have vastly different biological effects. A common strategy for synthesizing chiral α-methyl carboxylic acids involves asymmetric hydrogenation or the use of chiral auxiliaries.

Proposed Synthetic Workflow

A plausible synthetic route could involve the asymmetric hydrogenation of a corresponding α,β-unsaturated acid, catalyzed by a chiral transition metal complex.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: Asymmetric Hydrogenation

-

Reaction Setup: In a high-pressure reactor, dissolve the precursor, 4-(4-fluorophenyl)but-2-enoic acid, in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a chiral ruthenium-BINAP complex (e.g., Ru(OAc)2[(S)-BINAP]). The choice of the (S)- or (R)-BINAP ligand will determine the stereochemistry of the final product.

-

Hydrogenation: Purge the reactor with hydrogen gas and then pressurize to the desired pressure (e.g., 10-50 atm). Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

-

Work-up: After the reaction, carefully depressurize the reactor. Remove the catalyst by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the enantiomerically pure compound.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and enantiomeric excess of the compound.

-

Purity Analysis: A reversed-phase HPLC method using a C18 column is suitable.[4] The mobile phase could consist of a gradient of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[5][6] Detection is typically performed using a UV detector at a wavelength where the phenyl ring shows strong absorbance (around 254 nm).

-

Enantiomeric Excess (ee) Analysis: Chiral HPLC is necessary to separate the (S) and (R) enantiomers. A chiral stationary phase, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is employed. The mobile phase is typically a mixture of hexane and a polar alcohol like isopropanol. The ratio of the peak areas of the two enantiomers allows for the calculation of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons in the 4-fluorophenyl group, a methine proton at the chiral center, methylene protons, and a methyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, aromatic carbons (with C-F coupling), the chiral methine carbon, methylene carbons, and the methyl carbon.

-

¹⁹F NMR: The fluorine NMR spectrum will show a signal for the fluorine atom on the phenyl ring, providing further confirmation of the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for carboxylic acids. The mass spectrum would be expected to show a molecular ion peak [M-H]⁻ corresponding to the deprotonated molecule.[7]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in the molecule. Key characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and C-F stretching vibrations.[8]

Potential Applications in Drug Development

While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility as an intermediate in the synthesis of various biologically active compounds. For instance, it could serve as a key building block for the synthesis of enzyme inhibitors or receptor modulators where the specific stereochemistry and the fluorophenyl group are crucial for activity. The related compound, 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid, has been investigated for its anti-inflammatory properties.[9] This suggests that derivatives of 4-phenyl-2-methylbutanoic acids may have potential in this therapeutic area.

Conclusion

This compound is a chiral molecule with properties that make it an interesting candidate for further investigation in pharmaceutical research. Understanding its physicochemical properties, establishing robust synthetic and purification protocols, and employing comprehensive analytical techniques are fundamental for its successful application in the development of new therapeutic agents. This guide provides a foundational framework for researchers and scientists working with this and structurally related compounds.

References

-

PubChem. 4-Fluoro-2-(4-methylphenyl)butanoic acid. [Link]

-

ChemSynthesis. 2-methylbutanoic acid. [Link]

-

Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

-

Wikipedia. 2-Methylbutanoic acid. [Link]

-

Metabolomics. 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage. [Link]

-

PubMed. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. [Link]

-

NIST WebBook. Butyric acid, 4-(p-fluorophenyl)-, methyl ester. [Link]

-

PrepChem.com. Preparation of 2-methylbutanoic acid. [Link]

-

Stenutz. 2-methylbutanoic acid. [Link]

-

PubChem. (2S)-2-(4-fluorophenyl)propanoic acid. [Link]

-

FooDB. Showing Compound (S)-2-Methylbutanoic acid (FDB011870). [Link]

-

PubChem. (2S,3S)-2-amino-4-fluoro-3-methylbutanoic acid. [Link]

-

MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

-

Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

-

Organic Syntheses Procedure. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. [Link]

-

ResearchGate. Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. [Link]

-

PMC. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. [Link]

-

CompTox Chemicals Dashboard. α-(4-Fluorophenyl)-4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinebutanol. [Link]

-

ATSDR. ANALYTICAL METHODS. [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

-

ResearchGate. Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. [Link]

-

EPA. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [https://www.cipac.org/documents/ greasy /MTs/MT%20199%20ESPAC.pdf]([Link] greasy /MTs/MT%20199%20ESPAC.pdf)

-

NIST WebBook. Butanoic acid, 2-methyl-. [Link]

-

SIELC Technologies. 2-Methylbutanoic acid. [Link]

-

PubChemLite. 4-(2-fluorophenyl)butanoic acid. [Link]

- Google Patents. Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.

-

Pharmaffiliates. (2R,4S)-2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic Acid. [Link]

Sources

- 1. 4-Fluoro-2-(4-methylphenyl)butanoic acid | C11H13FO2 | CID 80694136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylbutyric Acid: An Overview of Its Properties, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 3. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Methylbutanoic acid | SIELC Technologies [sielc.com]

- 5. epa.gov [epa.gov]

- 6. cipac.org [cipac.org]

- 7. Butyric acid, 4-(p-fluorophenyl)-, methyl ester [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Strategic Chiral Synthons: (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

This guide serves as a technical whitepaper on (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid , a high-value chiral synthon used in the development of next-generation protease inhibitors (e.g., Neprilysin, MMPs) and metabolic regulators.

Technical Monograph & Synthetic Protocols

Executive Summary: The Fluorinated Pharmacophore

This compound (CAS: 2248209-60-9) represents a "privileged scaffold" in modern medicinal chemistry. It functions as a metabolically stable, lipophilic bioisostere of leucine and phenylalanine. The incorporation of the para-fluorine atom blocks C4-metabolic oxidation (a common clearance pathway for phenyl rings) while enhancing the molecule's binding affinity to hydrophobic pockets in enzymes such as Neprilysin (NEP) and Histone Deacetylase (HDAC) .

This guide details the structural rationale, validated asymmetric synthesis, and quality control parameters for this compound, positioning it as a critical intermediate for drug discovery campaigns targeting cardiovascular and neurological indications.

Molecular Architecture & Properties[1][2]

Structural Analysis

The molecule consists of three distinct pharmacophoric elements:

-

Carboxylic Acid Head: Acts as a zinc-binding group (ZBG) precursor or a hydrogen bond donor/acceptor for active site residues (e.g., Arginine).

-

Chiral

-Methyl Center ((2S)-Configuration): Rigidifies the alkyl chain, restricting conformational entropy and enhancing selectivity for specific enzyme subsites (often the S1' pocket). -

4-Fluorophenyl Tail: Provides a hydrophobic anchor. The fluorine atom (

Å) mimics hydrogen sterically but alters the electronic landscape (

Physicochemical Data (Calculated)

| Property | Value | Significance |

| Formula | C | Core Scaffold |

| MW | 196.22 g/mol | Fragment-based Drug Design (FBDD) compliant |

| ClogP | ~2.5 - 2.8 | Optimal membrane permeability (Lipinski compliant) |

| pKa | ~4.8 (COOH) | Ionized at physiological pH (7.4) |

| H-Bond Don/Acc | 1 / 2 | Interaction with solvent/receptor |

| Rotatable Bonds | 4 | Flexibility for induced fit |

Synthetic Methodologies

To ensure high enantiomeric excess (ee > 98%), two primary routes are recommended: Evans Auxiliary Alkylation (for discovery scale) and Asymmetric Hydrogenation (for process scale).

Method A: Evans Asymmetric Alkylation (High Fidelity)

This protocol utilizes an oxazolidinone chiral auxiliary to direct the stereochemistry of the

Reaction Scheme (DOT Visualization)

Detailed Protocol

-

Enolization: To a solution of (S)-4-benzyl-3-propionyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78°C, add NaHMDS (1.1 equiv) dropwise. Stir for 30 min to form the (Z)-enolate.

-

Alkylation: Add 4-fluorophenethyl bromide (1.2 equiv) slowly. The bulky benzyl group of the auxiliary shields the Re-face, forcing the electrophile to attack from the Si-face.

-

Warming: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated NH

Cl. -

Hydrolysis (Cleavage): Dissolve the alkylated intermediate in THF/H

O (3:1). Add LiOH (2.0 equiv) and H -

Workup: Quench with Na

SO -

Purification: Recrystallize from Hexane/EtOAc to yield the target acid.

Validation Check: The recovered chiral auxiliary can be recycled. The ee should be determined via Chiral HPLC (e.g., Chiralcel OD-H column).

Method B: Asymmetric Hydrogenation (Process Scale)

For multigram synthesis, catalytic asymmetric hydrogenation of the unsaturated precursor is preferred.

-

Precursor: 4-(4-Fluorophenyl)-2-methylbut-2-enoic acid.

-

Catalyst: Ru(OAc)

[(S)-BINAP]. -

Conditions: H

(50 bar), MeOH, 25°C, 12h. -

Mechanism: The chiral ligand creates a chiral pocket that directs the hydrogen addition to the Si-face of the alkene.

Analytical Quality Control

Trustworthiness in data is paramount. The following parameters confirm identity and purity.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

-

F NMR:

Chiral HPLC Method

-

Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

-

Mobile Phase: n-Hexane : Isopropanol : TFA (95 : 5 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (Must verify with racemic standard).

Strategic Applications in Drug Discovery[4][5]

Neprilysin (NEP) Inhibition

This molecule serves as a direct structural analog to the hydrophobic side chain of Sacubitril (active metabolite LBQ657). In NEP inhibitors, the (2S)-methyl group fits into the S1' subsite, while the fluorophenyl group occupies the hydrophobic S1' pocket, displacing water and increasing binding entropy.

HDAC Inhibitors

Conversion of the carboxylic acid to a hydroxamic acid (-CONHOH) generates a potent zinc-binding group. The (2S)-4-(4-fluorophenyl) tail acts as the "cap" group, interacting with the rim of the HDAC catalytic tunnel.

Pharmacophore Mapping (DOT Visualization)

References

-

Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry. (Foundational work on 2-methylalkanoic acid scaffolds for NEP inhibition).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Chemical Abstracts Service (CAS). Entry for CAS 2248209-60-9.[4]

Sources

- 1. EP2855418B1 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid - Google Patents [patents.google.com]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2248209-60-9_CAS号:2248209-60-9_this compound - 化源网 [chemsrc.com]

Beyond the Scaffold: Strategic Synthesis and Application of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

Topic: (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid IUPAC name Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

This compound is a high-value chiral synthon utilized in the design of peptidomimetics, protease inhibitors (e.g., NEP, MMP), and metabolically stabilized GABA analogs. Its structural significance lies in the convergence of two critical medicinal chemistry motifs: the

This guide provides a definitive technical workflow for the enantioselective synthesis, purification, and validation of this compound, prioritizing high enantiomeric excess (% ee) and scalability.

Chemical Profile and Structural Logic

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| Chiral Center | C2 (S-configuration) |

| Key Pharmacophore | 4-Fluorophenyl (Lipophilic, Metabolic blocker) |

| pKa (Predicted) | ~4.75 (Carboxylic acid) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water |

The "Fluorine Effect" in Scaffold Design

The inclusion of the fluorine atom at the para-position of the phenyl ring is not merely decorative. In drug design, this substitution:

-

Blocks CYP450 Metabolism: Prevents rapid oxidation at the reactive para-position.

-

Modulates Lipophilicity: Increases LogP slightly, improving membrane permeability compared to the non-fluorinated analog.

-

Electronic Effects: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, potentially altering

stacking interactions in protein binding pockets.

Retrosynthetic Analysis

To achieve the (2S) configuration with high fidelity, we employ a strategy based on Chiral Auxiliary Control . While asymmetric hydrogenation is viable for kilogram scales, the Evans Auxiliary method remains the gold standard for discovery-phase synthesis due to its predictability and self-indicating purification (diastereomer separation).

Detailed Synthetic Protocol (Evans Methodology)

Phase 1: Substrate Activation and Auxiliary Attachment

Objective: Covalently attach the achiral acid backbone to the chiral controller.

Reagents:

-

Substrate: 4-(4-Fluorophenyl)butanoic acid (Commercially available).[1]

-

Auxiliary: (4R)-4-benzyl-2-oxazolidinone . Note: Using the (4R) auxiliary is critical to direct the methyl group to the (S) position during the alkylation step.

-

Coupling Agents: Pivaloyl chloride (mixed anhydride method) or Oxalyl chloride.

Protocol:

-

Dissolve 4-(4-fluorophenyl)butanoic acid (1.0 equiv) in anhydrous THF under

. -

Cool to -78°C. Add Et3N (1.2 equiv) followed by Pivaloyl chloride (1.1 equiv). Stir for 15 min to form the mixed anhydride.

-

In a separate flask, deprotonate (4R)-4-benzyl-2-oxazolidinone (1.0 equiv) with

-BuLi (1.0 equiv) in THF at -78°C. -

Cannulate the lithiated auxiliary into the mixed anhydride solution.

-

Warm to 0°C over 2 hours.

-

Quench: Saturated NH4Cl.

-

Purification: Flash chromatography (Hexanes/EtOAc). Isolate the N-acylated imide.

Phase 2: Diastereoselective Alkylation (The Critical Step)

Objective: Introduce the

Mechanism: The reaction proceeds via a Z-enolate intermediate chelated by Lithium.

Protocol:

-

Enolization: Dissolve the N-acylated imide (1.0 equiv) in THF. Cool to -78°C .

-

Add NaHMDS (1.1 equiv) dropwise. Crucial: Maintain temperature < -70°C to ensure Z-enolate geometry. Stir for 45 minutes.

-

Alkylation: Add Methyl Iodide (MeI) (3.0 equiv) neat.

-

Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to -20°C overnight.

-

Quench: Add saturated NH4Cl solution.

-

Workup: Extract with EtOAc, dry over Na2SO4.

-

Purification: This is the key purification step. The major diastereomer (desired) and minor diastereomer (undesired) have different Rf values. Perform rigorous column chromatography to isolate the major diastereomer.

-

Validation: Check 1H NMR for the disappearance of the

-methylene doublet and appearance of the

-

Phase 3: Chiral Auxiliary Cleavage

Objective: Remove the auxiliary to release the free acid without racemization.

Protocol:

-

Dissolve the purified alkylated imide in THF/H2O (3:1) at 0°C.

-

Add LiOH (2.0 equiv) and H2O2 (30%, 4.0 equiv). Note: H2O2 aids in the nucleophilic attack on the exocyclic carbonyl, preventing attack on the oxazolidinone ring.

-

Stir at 0°C for 2 hours.

-

Quench: Add Na2SO3 (to destroy excess peroxide) and then NaHCO3.

-

Extraction:

-

Step A (Recover Auxiliary): Extract the alkaline aqueous layer with DCM. The free oxazolidinone auxiliary goes into the organic layer (can be recycled).

-

Step B (Isolate Product): Acidify the aqueous layer to pH 2 with 1N HCl. Extract with EtOAc.[2]

-

-

Final Isolation: Dry and concentrate the EtOAc layer to yield This compound .

Process Visualization

Analytical Validation (Self-Validating System)

To ensure the integrity of the (2S) stereocenter, the following analytical controls are mandatory:

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation, as trace impurities can skew values.

-

Method: Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexanes : Isopropanol (98:2) with 0.1% TFA.

-

Detection: UV at 254 nm (targeting the fluorophenyl chromophore).

-

Standard: Compare against a racemic sample prepared via non-stereoselective alkylation (LDA/MeI without auxiliary).

Absolute Configuration Confirmation

-

Mosher's Analysis: Derivatize a small aliquot of the acid (after reduction to alcohol) with (R)- and (S)-MTPA chloride. Analyze

in 1H NMR to confirm the (S) configuration. -

Optical Rotation: Literature comparison (if available) or X-ray crystallography if the acid can be co-crystallized with a chiral amine (e.g., (R)-1-phenylethylamine).

References

-

Evans, D. A., et al. (1982). "Bis(trimethylsilyl)acetamide in the synthesis of chiral oxazolidinones." Journal of the American Chemical Society.[3] Link

-

Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society.[3] Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Hagmann, W. K. (2008).[2] "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

The Role of Fluorine in the Pharmacokinetics of Carboxylic Acids

This guide serves as an advanced technical resource for medicinal chemists and pharmacokineticists. It synthesizes the physicochemical impact of fluorine substitution on the carboxylic acid moiety with actionable experimental strategies.

Technical Guide & Strategic Framework

Executive Summary

The carboxylic acid moiety is a ubiquitous pharmacophore, essential for solubility and electrostatic interactions (e.g., salt bridges). However, it frequently imposes pharmacokinetic (PK) liabilities: poor passive permeability due to ionization, rapid clearance via glucuronidation (UGT), and potential toxicity from reactive acyl glucuronides.

Strategic fluorination—specifically at the

Mechanistic Foundations: The Fluorine Effect[1][2][3][4][5][6]

pKa Modulation and Ionization

The most critical impact of fluorine on a carboxylic acid is the modulation of acidity through the inductive electron-withdrawing effect (-I effect).

-

Mechanism: The high electronegativity of fluorine (

) pulls electron density through the -

Magnitude:

-

-Fluorination: Typically lowers pKa by 1.0–2.0 units (e.g., Acetic acid pKa ~4.76

- -Fluorination: Lowers pKa by 0.2–0.5 units.

-

Aromatic Fluorination: Ortho-fluorination significantly lowers pKa via inductive and field effects; meta/para have weaker effects.

-

-Fluorination: Typically lowers pKa by 1.0–2.0 units (e.g., Acetic acid pKa ~4.76

PK Consequence: A lower pKa increases the fraction of ionized drug at physiological pH (7.4). While this improves solubility, it theoretically reduces passive membrane permeability (LogD

Lipophilicity (LogP vs. LogD)

Fluorine is lipophilic (hydrophobic). Replacing hydrogen with fluorine generally increases intrinsic lipophilicity (LogP).[1] However, for carboxylic acids, the Distribution Coefficient (LogD) is the governing parameter:

-

The Tug-of-War: Fluorination increases LogP (promoting permeability) but decreases pKa (increasing ionization, hindering permeability).

-

Design Sweet Spot: Strategic fluorination aims to lower pKa enough to prevent metabolic oxidation but not so much that the drug becomes permanently charged and impermeable in the intestine.

Metabolic Stability & Clearance[6][7]

Blocking Acyl Glucuronidation (UGT)

Carboxylic acids are primary substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming acyl glucuronides. These metabolites are not only clearance products but can be reactive electrophiles, causing idiosyncratic toxicity (DILI).

-

Fluorine's Role:

-

Electronic Deactivation:

-Fluorination reduces the nucleophilicity of the carboxylate oxygen, decreasing the rate of attack on the UDP-glucuronic acid (UDPGA) cofactor. -

Steric Shielding: Bulky trifluoromethyl (

) groups near the carboxylate can sterically hinder access to the UGT active site.

-

Inhibiting -Oxidation

Carboxylic acids with alkyl chains (e.g., fatty acid mimetics) undergo mitochondrial

-

Mechanism:

-oxidation requires the removal of pro-chiral hydrogens at the -

The Blockade: Replacing

-hydrogens with fluorine renders the C-F bond resistant to the dehydrogenation step (Acyl-CoA dehydrogenase), effectively halting the cycle and prolonging half-life (

Visualization of Metabolic Blockade

The following diagram illustrates how fluorine placement arrests specific metabolic pathways.

Caption: Figure 1. Mechanistic intervention of fluorine substitution in blocking major clearance pathways (Glucuronidation, Beta-Oxidation, and CYP-mediated hydroxylation).

Experimental Protocols

To validate the impact of fluorine on PK, the following specific assays are recommended. These protocols prioritize the detection of stability and physicochemical shifts.

Protocol 1: Comparative pKa Determination via F-NMR

Standard potentiometric titration can be inaccurate for highly insoluble fluorinated compounds.

Objective: Determine the precise pKa shift induced by fluorination.

Materials:

-

NMR Spectrometer (min 400 MHz).

-

Buffer series: Citrate-Phosphate (pH 2–8).

-

Internal Standard: Trifluoroacetic acid (TFA) capillary (external lock) or fluorobenzene.

Workflow:

-

Preparation: Dissolve the fluorinated carboxylic acid (50

M) in buffers ranging from pH 2 to 8 (0.5 pH increments) containing 10% -

Acquisition: Acquire

F-NMR spectra for each pH point. Ensure sufficient relaxation delay ( -

Analysis: The chemical shift (

) of the fluorine atom adjacent to the carboxylate will shift significantly between the protonated (COOH) and ionized ( -

Calculation: Plot

vs. pH. Fit the data to the Henderson-Hasselbalch equation:

Protocol 2: Acyl Glucuronide Stability Assay

Crucial for assessing if fluorination successfully mitigates the formation of reactive metabolites.

Objective: Quantify the rate of acyl glucuronide formation relative to the non-fluorinated parent.

Materials:

-

Liver Microsomes (Human/Rat) or Recombinant UGTs (e.g., UGT1A1, UGT2B7).

-

Cofactor: UDP-glucuronic acid (UDPGA).

-

Pore-forming agent: Alamethicin (essential to access luminal UGTs).

-

Stop Solution: Ice-cold Acetonitrile with Internal Standard.

Step-by-Step Methodology:

-

Activation: Incubate microsomes (0.5 mg/mL) with Alamethicin (50

g/mg protein) on ice for 15 mins to permeabilize the membrane. -

Incubation: Mix activated microsomes with the test compound (1–10

M) in Phosphate Buffer (pH 7.4) + -

Initiation: Add UDPGA (final conc. 2–5 mM) to start the reaction.

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins into Stop Solution.

-

Quantification: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

-

Target: Monitor the specific transition for the glucuronide (+176 Da).

-

-

Data Output: Calculate intrinsic clearance (

) based on substrate depletion and metabolite formation. Compare

Case Study Data: Fluorine in Action

The following table summarizes literature data demonstrating the "Fluorine Effect" on carboxylic acid pharmacokinetics.

| Drug Class | Modification | Physicochemical Shift | PK Outcome | Ref |

| NSAID (Ibuprofen Analog) | pKa | Reduced metabolic inversion; increased protein binding. | [1] | |

| Fatty Acid Mimetics | C-F bond strength | Blocked | [2] | |

| Fluoroquinolones | C6-Fluorination | Lipophilicity | Enhanced cell penetration (Gram-neg); increased potency. | [3] |

| Ezetimibe | Fluorophenyl group | Metabolic Blocking | Prevention of aromatic oxidation; metabolic recirculation. | [4] |

Decision Pathway for Drug Design

Use this logic flow to determine when to apply fluorination to a carboxylic acid lead.

Caption: Figure 2. Strategic decision tree for applying fluorination to resolve specific pharmacokinetic liabilities in carboxylic acid drugs.

References

-

Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

-

Hagmann, W. K. "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008. Link

-

Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.[4] Link[4]

-

Smart, B. E. "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 2001. Link

Sources

Enantioselective Synthesis of Chiral Butanoic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiral butanoic acid derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their specific stereochemistry is often crucial for biological activity and material properties, making their enantioselective synthesis a topic of paramount importance in modern organic chemistry. This technical guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of these valuable compounds. Moving beyond a simple recitation of methods, this document delves into the mechanistic underpinnings and practical considerations that guide the selection of catalysts and reaction conditions. We will examine leading-edge techniques in transition-metal-catalyzed reactions, the rise of versatile organocatalytic methods, and the increasing application of highly selective biocatalytic transformations. Detailed, field-proven protocols, comparative data, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to confidently design and execute robust synthetic routes to enantiomerically enriched butanoic acid derivatives.

The Significance of Chirality in Butanoic Acid Scaffolds

The butanoic acid framework, a simple four-carbon carboxylic acid, becomes a molecule of immense interest when a stereocenter is introduced. The spatial arrangement of substituents around this chiral center can dramatically influence how the molecule interacts with other chiral entities, such as enzymes and receptors in biological systems. For instance, the (S)-enantiomer of a drug may exhibit potent therapeutic effects while its (R)-enantiomer could be inactive or even toxic. This principle drives the demand for synthetic methods that can produce a single enantiomer in high purity, a process known as asymmetric or enantioselective synthesis. Chiral butanoic acid derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and cholesterol-lowering agents.[1][2]

Core Strategies for Enantioselective Synthesis

The synthesis of chiral butanoic acid derivatives can be broadly categorized into several key approaches. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide will focus on three major pillars of modern asymmetric synthesis: transition-metal catalysis, organocatalysis, and biocatalysis.

Transition-Metal Catalysis: Asymmetric Hydrogenation and Conjugate Addition

Transition-metal catalysis is a cornerstone of asymmetric synthesis, offering powerful and versatile methods for the creation of stereocenters.[3] For chiral butanoic acid derivatives, two of the most impactful techniques are asymmetric hydrogenation and conjugate addition.

Asymmetric hydrogenation is a process that adds two hydrogen atoms across a double bond with a high degree of stereocontrol, typically using a chiral transition-metal complex as the catalyst.[3][4] This method is particularly effective for the synthesis of α- and β-substituted chiral butanoic acids from their corresponding unsaturated precursors.

The success of this approach hinges on the design of the chiral ligand that coordinates to the metal center (commonly rhodium, ruthenium, or iridium). This ligand creates a chiral environment around the metal, which then directs the stereochemical outcome of the hydrogenation. The Noyori asymmetric hydrogenation, which was recognized with the Nobel Prize in Chemistry in 2001, is a prime example of the power of this technology.[5]

Causality in Catalyst Selection: The choice of metal and ligand is critical. For example, Ru-BINAP catalysts are highly effective for the hydrogenation of β-keto esters, which are precursors to β-hydroxy butanoic acid derivatives.[5] The mechanism involves the coordination of the ketone to the ruthenium center, followed by the stereoselective transfer of hydrogen from the metal to the carbonyl group. The chirality of the BINAP ligand dictates which face of the ketone is hydrogenated.

Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester [5]

This protocol describes the asymmetric hydrogenation of methyl 2,2-dimethyl-3-oxobutanoate to its corresponding (R)-hydroxy ester using a Ru-BINAP catalyst.

-

Reactants:

-

Methyl 2,2-dimethyl-3-oxobutanoate

-

(R)-BINAP-RuCl₂ catalyst (0.01 mol%)

-

Hydrogen gas (H₂)

-

-

Solvent: Methanol (MeOH)

-

Procedure:

-

In a high-pressure autoclave, dissolve methyl 2,2-dimethyl-3-oxobutanoate in methanol.

-

Add the (R)-BINAP-RuCl₂ catalyst to the solution.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the vessel to 100 atm with hydrogen gas.

-

Stir the reaction mixture at 50°C for 12 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

-

Expected Outcome: High yield (>95%) and high enantiomeric excess (>98% ee) of the (R)-hydroxy butanoate derivative.

Workflow for Asymmetric Hydrogenation

Caption: Workflow for a typical asymmetric hydrogenation reaction.

The asymmetric conjugate addition, or Michael addition, is another powerful tool for creating stereocenters, particularly at the β-position of a butanoic acid derivative. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7] The use of a chiral catalyst ensures that the nucleophile adds to one face of the double bond preferentially.

Copper and rhodium are common metals used in these transformations, often with chiral phosphine or N-heterocyclic carbene (NHC) ligands.[8] The choice of nucleophile is broad and includes organometallic reagents like dialkylzinc and Grignard reagents, as well as softer nucleophiles like malonates.

Causality in Experimental Design: The diastereoselectivity of conjugate additions can often be controlled by the choice of chiral auxiliary on the substrate. For instance, using a chiral oxazolidinone auxiliary on an α,β-unsaturated amide can direct the addition of an organocuprate reagent to a specific face of the molecule.[9]

Data on Asymmetric Conjugate Addition of Arylboronic Acids [8]

| Entry | Enone Substrate | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) |

| 1 | 2-Cyclohexen-1-one | Phenylboronic acid | [Rh(acac)(CO)₂] / (S)-BINAP | 99 | 97 |

| 2 | 2-Cyclopenten-1-one | 4-Methoxyphenylboronic acid | [Rh(acac)(CO)₂] / (S)-BINAP | 99 | 99 |

| 3 | 2-Cyclohepten-1-one | 3-Chlorophenylboronic acid | [Rh(acac)(CO)₂] / (S)-BINAP | 98 | 98 |

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful alternative to transition-metal catalysis, offering the advantage of being metal-free, which is particularly desirable in pharmaceutical synthesis to avoid metal contamination in the final product.[10] These small organic molecules act as catalysts, often mimicking the function of enzymes. For the synthesis of chiral butanoic acid derivatives, aminocatalysis and Brønsted acid catalysis are particularly relevant.[10]

Mechanism of Action: Chiral amines, such as proline and its derivatives, can react with carbonyl compounds to form enamines or iminium ions. These intermediates then undergo stereoselective reactions with electrophiles or nucleophiles, with the chirality of the catalyst directing the outcome.[11] Chiral phosphoric acids, on the other hand, can act as Brønsted acids to activate electrophiles and as chiral counterions to control the stereochemistry of the reaction.

Illustrative Organocatalytic Transformation

Caption: A simplified organocatalytic cycle involving iminium ion activation.

Experimental Protocol: Organocatalytic Decarboxylative Mannich Reaction [12]

This protocol describes the synthesis of a chiral β-amino ketone, a precursor to chiral amino butanoic acids, using a cinchonine-derived thiourea catalyst.

-

Reactants:

-

β-Keto acid

-

N-Sulfonylimine

-

Cinchonine-derived thiourea catalyst (10 mol%)

-

-

Solvent: Toluene

-

Procedure:

-

To a solution of the N-sulfonylimine in toluene, add the cinchonine-derived thiourea catalyst.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the β-keto acid to the reaction mixture.

-

Stir at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

-

-

Expected Outcome: Good to excellent yields (70-95%) and moderate to good enantioselectivities (up to 90% ee).[12]

Biocatalysis: The Power of Enzymes

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity.[13] The advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure, neutral pH), high enantioselectivity, and environmental friendliness.[13][14] For the synthesis of chiral butanoic acid derivatives, ketoreductases and lipases are particularly useful enzymes.

Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of ketones to chiral alcohols.[13] They often require a cofactor, such as NADPH, which can be regenerated in situ using a sacrificial substrate like glucose. This approach is highly effective for producing chiral hydroxy butanoic acid esters.[13]

Lipases: Lipases are commonly used for the kinetic resolution of racemic mixtures.[15] In a kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester, leaving the other enantiomer unreacted. While the maximum theoretical yield for the resolved product is 50%, this can be a very effective method for obtaining enantiomerically pure compounds.

Self-Validating System: Biocatalytic reactions are often self-validating in their selectivity. The inherent high specificity of the enzyme for its substrate ensures a high degree of enantioselectivity, often exceeding 99% ee.

Data on Biocatalytic Reductions [1][13]

| Substrate | Biocatalyst | Product | Yield (%) | ee (%) |

| 4-Chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum SC 5469 | (S)-4-Chloro-3-hydroxybutanoic acid methyl ester | 95 | 96 |

| Ethyl 4-chloro-3-oxobutanoate | Ketoreductase from Candida magnoliae | Ethyl (S)-4-chloro-3-hydroxybutanoate | >95 | >99 |

Conclusion

The enantioselective synthesis of chiral butanoic acid derivatives is a vibrant and evolving field of research. The choice of synthetic strategy is a critical decision that depends on a multitude of factors, including the target molecule's structure, the desired scale of the reaction, and economic and environmental considerations. Transition-metal catalysis offers a broad range of powerful and well-established methods, while organocatalysis provides a valuable metal-free alternative. The increasing adoption of biocatalysis reflects a growing emphasis on sustainable and highly selective chemical manufacturing. By understanding the underlying principles and practical nuances of each approach, researchers and drug development professionals can effectively navigate the challenges of chiral synthesis and unlock the potential of these important molecules.

References

-

Wasna, J. M. (2018). Enantioselective synthesis of chiral BCPs. PMC. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Retrieved from [Link]

-

Zhang, Z., et al. (2022). Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. PMC. Retrieved from [Link]

-

Ahmad, A. L., et al. (2012). Biocatalytic Synthesis of Angiotensin–converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. SciSpace. Retrieved from [Link]

- (2025). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl)

-

Lee, S. H., et al. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

(n.d.). Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

Hart, S. P., et al. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC. Retrieved from [Link]

- (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.

-

(2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. MDPI. Retrieved from [Link]

-

(n.d.). Asymmetric hydrogenation. Wikipedia. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Retrieved from [Link]

-

(2011). Catalytic enantioselective synthesis of chiral γ-butyrolactones. PubMed. Retrieved from [Link]

-

Noyori, R. (2002). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS. Retrieved from [Link]

- (2025).

- (2025). (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

-

(2024). A Squaramide-Based Organocatalyst as a Novel Versatile Chiral Solvating Agent for Carboxylic Acids. MDPI. Retrieved from [Link]

-

Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. PubMed. Retrieved from [Link]

- (2025). Asymmetric Synthesis of Carboxylic Acid Derivatives Having an All-Carbon α-Quaternary Center through Cu-Catalyzed 1,4-Addition of Dialkylzinc Reagents to 2-Aryl Acetate Derivatives.

- (2025).

- (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

-

Jiang, H., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

(2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]

-

(2011). Catalytic enantioselective synthesis of naturally occurring butenolides via hetero-allylic alkylation and ring closing metathesis. PubMed. Retrieved from [Link]

-

(n.d.). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. Retrieved from [Link]

-

(2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Retrieved from [Link]

-

(2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]

-

Byrd, K. M. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. Retrieved from [Link]

-

(2021). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. PMC. Retrieved from [Link]

-

(n.d.). Transition Metal-catalysed Enantioselective Conjugate Additions. Macmillan Group. Retrieved from [Link]

- (2025). Asymmetric Synthesis of 2-Arylethylamines: 2025. An Updated Review.

-

(2023). Organocatalytic Synthesis of Chiral Halogenated Compounds. PubMed. Retrieved from [Link]

-

(2017). The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. ScienceDaily. Retrieved from [Link]

- (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.

- (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

-

(1991). Asymmetric 1,4-addition of organocuprates to chiral .alpha.,.beta.-unsaturated N-acyl-4-phenyl-2-oxazolidinones: a new approach to the synthesis of chiral .beta.-branched carboxylic acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

(n.d.). Asymmetric Synthesis of Axially Chiral Compounds. Longdom Publishing. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicaljournal.org [chemicaljournal.org]

- 11. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 12. d-nb.info [d-nb.info]

- 13. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

discovery and history of fluorinated carboxylic acids in research

The following is an in-depth technical guide on the discovery, history, and application of fluorinated carboxylic acids.

A Technical Guide to Fluorinated Carboxylic Acids in Research

Executive Summary

Fluorinated carboxylic acids represent a unique class of chemical compounds where the extreme electronegativity of fluorine (

Part 1: The Natural Assassin – Discovery of Fluoroacetate

Contrary to the belief that organofluorines are exclusively anthropogenic, the history of fluorinated acids begins in the poisonous flora of the Southern Hemisphere.

Historical Isolation

In 1943, South African chemist J.S.C. Marais isolated the toxic principle of Dichapetalum cymosum ("gifblaar"), a plant lethal to livestock.[1] He identified the compound as fluoroacetic acid (monofluoroacetate). This discovery was pivotal, proving that nature could forge the metabolically stable C–F bond.

Mechanism of Toxicity: "Lethal Synthesis"

Sir Rudolph Peters later coined the term "Lethal Synthesis" to describe how fluoroacetate kills. The molecule itself is relatively harmless but is metabolically converted into a "Trojan horse" inhibitor.

The Mechanism:

-

Mimicry: Fluoroacetate is accepted by Acetyl-CoA Synthetase to form Fluoroacetyl-CoA .

-

Condensation: Citrate Synthase condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-Erythro-2-fluorocitrate .

-

Blockade: Fluorocitrate binds irreversibly to Aconitase , the enzyme responsible for converting citrate to isocitrate. This halts the Krebs Cycle, leading to citrate accumulation and cellular asphyxiation.

Visualization: The Lethal Synthesis Pathway

Figure 1: The "Lethal Synthesis" pathway where fluoroacetate is metabolized into the active aconitase inhibitor.

Part 2: The Industrial Hammer – The Simons Process (1940s)

While monofluoroacetic acid was a biological curiosity, the 1940s brought the need for chemically inert materials for the Manhattan Project (specifically for handling corrosive Uranium Hexafluoride).

Electrochemical Fluorination (ECF)

Joseph H. Simons at Penn State discovered that electrolyzing organic carboxylic acids in anhydrous hydrogen fluoride (AHF) resulted in the replacement of all hydrogen atoms with fluorine. This process, patented by 3M in 1948, became the standard for producing perfluorinated acids like Trifluoroacetic Acid (TFA) and Perfluorooctanoic Acid (PFOA) .

The Simons Process Characteristics:

-

Solvent: Anhydrous HF (Conductive).

-

Voltage: 5–7 V (Below F₂ evolution potential).

-

Mechanism: Radical cation formation at the nickel anode.

-

Outcome: Complete perfluorination, preserving the carbon skeleton (mostly).

Visualization: The Simons ECF Cell

Figure 2: Schematic of the Simons Electrochemical Fluorination process used to synthesize PFOA and TFA.

Part 3: The Precision Tool – TFA in Peptide Synthesis

In modern research, Trifluoroacetic Acid (TFA) is the most ubiquitous fluorinated acid. Its discovery enabled the revolution in Solid Phase Peptide Synthesis (SPPS).

The Acid Strength Advantage

The inductive effect of three fluorine atoms stabilizes the carboxylate anion, making TFA a significantly stronger acid than acetic acid, yet volatile enough to be removed by evaporation.

Table 1: Comparative Acidity of Fluorinated Carboxylic Acids

| Acid Name | Structure | pKa (H₂O) | Application |

| Acetic Acid | CH₃COOH | 4.76 | General buffer, solvent |

| Monofluoroacetic Acid | CH₂FCOOH | 2.59 | Toxicological standard |

| Difluoroacetic Acid | CHF₂COOH | 1.25 | NMR standard, building block |

| Trifluoroacetic Acid | CF₃COOH | 0.23 | SPPS cleavage, HPLC ion-pairing |

Protocol: High-Fidelity Peptide Cleavage

Context: Removing a synthesized peptide from Wang or Rink Amide resin while simultaneously removing side-chain protecting groups (Boc, tBu, Trt).

Reagents:

-

TFA (Trifluoroacetic Acid): 95% (The cleaving agent).

-

TIS (Triisopropylsilane): 2.5% (The carbocation scavenger).

-

H₂O: 2.5% (Scavenger for Pbf/tBu groups).

Step-by-Step Methodology:

-

Preparation: Place the dried resin-peptide in a fritted reaction vessel.

-

Cocktail Addition: Add the cleavage cocktail (95:2.5:2.5 TFA/TIS/H₂O) at a ratio of 10 mL per gram of resin.

-

Reaction: Shake gently at room temperature for 2–3 hours. Note: Arginine-heavy peptides may require 4+ hours.

-

Filtration: Filter the resin, collecting the filtrate (containing the peptide) into a round-bottom flask.

-

Precipitation: Add ice-cold diethyl ether (10x volume) to the filtrate to precipitate the peptide.

-

Isolation: Centrifuge at 3000 rpm for 5 minutes. Decant the ether.[2]

-

Validation: Analyze crude peptide via HPLC (using 0.1% TFA as ion-pairing agent) and Mass Spectrometry.

Part 4: Modern Synthesis – Photoredox Decarboxylative Fluorination

In the 21st century, the focus shifted from perfluorination to precise monofluorination. One of the most significant recent advances is the conversion of aliphatic carboxylic acids directly into alkyl fluorides, bypassing the need for toxic F₂ gas.

The Selectfluor Radical Protocol

This method utilizes Selectfluor (an electrophilic fluorinating reagent) and a silver catalyst to perform a decarboxylative fluorination. This is a critical "Discovery" era technique that allows carboxylic acids to serve as masked alkyl fluorides.

Mechanism:

The reaction proceeds via a radical mechanism where Ag(II) oxidizes the carboxylate, leading to decarboxylation (

Protocol: Ag-Catalyzed Decarboxylative Fluorination

Reference: J. Am. Chem. Soc.[3] 2012, 134, 40, 16548–16551.

Reagents:

-

Substrate: Aliphatic Carboxylic Acid (1.0 equiv).

-

Catalyst:

(0.2 equiv). -

Solvent: Acetone/Water (1:1).[4]

Workflow:

-

Setup: In a light-shielded vial (if not using photoredox specific variants), dissolve the carboxylic acid (0.5 mmol) in 2 mL Acetone and 2 mL Water.

-

Addition: Add

(17 mg, 0.1 mmol) followed by Selectfluor (354 mg, 1.0 mmol). -

Reaction: Stir the mixture at 50°C for 12 hours under an inert atmosphere (

). -

Workup: Extract with Dichloromethane (DCM). Wash the organic layer with brine.

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography.

Visualization: Decarboxylative Fluorination Pathway

Figure 3: Mechanism of Silver-catalyzed decarboxylative fluorination using Selectfluor.

Part 5: References

-

Marais, J. S. C. (1944). "Monofluoroacetic acid, the toxic principle of 'Gifblaar' Dichapetalum cymosum". Onderstepoort Journal of Veterinary Science and Animal Industry, 20, 67–73.

-

Simons, J. H. (1949). "The Electrochemical Process for the Production of Fluorocarbons". Journal of the Electrochemical Society, 95(2), 47–66.

-

Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154.

-

Yin, F., Wang, Z., Li, Z., & Li, C. (2012). "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution". Journal of the American Chemical Society, 134(25), 10401–10404.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330.

Sources

The Fluorophenyl Moiety in Medicinal Chemistry: Target Rationale and Validation

This technical guide details the therapeutic utility, physicochemical rationale, and experimental validation of fluorophenyl-containing small molecules in drug discovery.

Executive Summary

The incorporation of fluorophenyl groups is a cornerstone strategy in modern lead optimization. Beyond simple lipophilicity modulation, the fluorophenyl moiety serves as a precision tool to block metabolic "soft spots," induce orthogonal multipolar interactions with protein backbones, and optimize residence time. This guide analyzes the specific therapeutic targets where this structural motif has proven essential—ranging from metabolic enzymes and kinases to GPCRs—and provides the experimental frameworks required to validate these effects.

Part 1: Physicochemical & Pharmacokinetic Rationale[1]

The efficacy of fluorophenyl-containing drugs stems from the unique properties of the Carbon-Fluorine (C-F) bond.[1] It is not merely a bioisostere for hydrogen; it is an electronic modulator.[2]

Metabolic Blockade (The Deuterium Alternative)

The primary driver for incorporating a fluorophenyl group is to prevent oxidative metabolism. Cytochrome P450 (CYP) enzymes typically attack electron-rich aromatic rings at the para-position.

-

Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). Replacing a C-H with C-F at the site of metabolic attack renders the ring resistant to CYP-mediated hydroxylation.

-

Outcome: Extended half-life (

) and reduced dosing frequency.

Orthogonal Multipolar Interactions

Fluorine is the most electronegative element (3.98 Pauling scale), creating a strong dipole.

-

C-F···H-N Interactions: Unlike heavy halogens (Cl, Br, I) that form "halogen bonds" via a sigma-hole, organic fluorine rarely forms halogen bonds. Instead, the C-F bond acts as a weak hydrogen bond acceptor or engages in multipolar interactions with amide backbone protons (

) and carbonyl carbons ( -

Hydrophobic Collapse: The fluorophenyl group is highly lipophilic, driving the ligand into deep hydrophobic pockets (e.g., SGLT2 or HMG-CoA reductase active sites) while shedding solvation water molecules—a process driven by entropy.

Part 2: Primary Therapeutic Target Classes

Class A: Transporters (SGLT2 & NPC1L1)

Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors represent the "gold standard" for fluorophenyl utility.

-

Target: SGLT2 (Proximal tubule of the nephron).

-

Compound Example: Canagliflozin and Empagliflozin .

-

Structural Logic: These gliflozins feature a distal fluorophenyl ring connected to a glucose core via a linker.

-

Role of Fluorine: The distal phenyl ring sits in a hydrophobic sub-pocket. The fluorine atom (often at the 4-position) blocks rapid oxidation, allowing the drug to persist in the kidney long enough to inhibit glucose reabsorption effectively.

-

-

Clinical Impact: Direct correlation between the fluorophenyl-induced metabolic stability and the feasibility of once-daily oral dosing.

Class B: Kinases (Tyrosine & Serine/Threonine)

In oncology, kinase selectivity is often tuned by modifying the electronic properties of aryl rings binding in the ATP-binding pocket.

-

Target: BRAF (V600E mutation) and MEK .

-

Compound Example: Dabrafenib (BRAF inhibitor) and Trametinib (MEK inhibitor).

-

Structural Logic:

-

Dabrafenib:[3] Contains a tert-butyl-fluorophenyl moiety. The fluorine atom modulates the pKa of adjacent nitrogens and fills a specific hydrophobic volume in the kinase active site, improving selectivity against wild-type BRAF.

-

Selectivity: The electron-withdrawing nature of the fluorophenyl group pulls electron density from the scaffold, altering hydrogen bond donor/acceptor strengths to match the specific kinase hinge region.

-

Class C: GPCRs and Enzymes (DPP-4 & 5-HT)

-

Target: DPP-4 (Dipeptidyl peptidase-4).

-

Compound Example: Sitagliptin (Januvia).

-

Structural Logic: Sitagliptin features a 2,4,5-trifluorophenyl moiety.

-

Binding Mode: Crystal structures reveal that the trifluorophenyl group binds in the S1 hydrophobic pocket of DPP-4. The three fluorine atoms are crucial not just for filling the pocket but for minimizing steric clashes while maximizing van der Waals contacts. The electron-deficient ring also engages in

stacking interactions with tyrosine residues (e.g., Tyr547) in the active site.

-

Part 3: Visualization of Mechanisms

Diagram 1: The Metabolic Blockade Mechanism

This diagram illustrates how fluorination prevents Phase I metabolism by CYP450 enzymes.

Caption: Comparative pathway showing the metabolic stabilization conferred by replacing a reactive C-H bond with an inert C-F bond.

Diagram 2: Fluorine-Protein Interaction Network

This diagram visualizes the multipolar interactions within a binding pocket (e.g., DPP-4).

Caption: Schematic of orthogonal multipolar interactions and entropic gains driven by fluorophenyl binding in protein active sites.

Part 4: Experimental Protocols

To validate the therapeutic potential of a fluorophenyl-containing lead, two critical assays must be performed: Metabolic Stability Profiling and Binding Kinetics .

Protocol 1: Microsomal Stability Assay (Metabolic Validation)

Objective: Quantify the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds (10 mM DMSO stock).

-

Stop Solution: Acetonitrile with internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

-

Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

-

Pre-incubation: Mix 30 µL of compound solution with 370 µL of microsomal suspension (final protein conc. 0.5 mg/mL). Incubate at 37°C for 5 minutes.

-

Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Termination: Immediately quench aliquots into 150 µL of ice-cold Stop Solution.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life:

Data Presentation Table:

| Compound ID | Structure | HLM

Protocol 2: Surface Plasmon Resonance (SPR) (Binding Dynamics)

Objective: Determine if fluorination improves affinity (

Workflow:

-

Immobilization: Immobilize target protein (e.g., DPP-4) on a CM5 sensor chip via amine coupling. Target immobilization level: ~2000 RU.

-

Solvent Correction: Prepare running buffer (HBS-EP+) with 5% DMSO to match ligand stocks. Perform solvent correction cycles.

-

Injection: Inject fluorophenyl analogs at increasing concentrations (e.g., 0.1 nM to 1 µM) at a flow rate of 30 µL/min.

-

Dissociation: Allow 600s dissociation time to measure residence time.

-

Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

Note: Fluorinated compounds often show slower

Part 5: Future Perspectives & 18F-Labeling

The transition from therapeutic to diagnostic is seamless with fluorophenyl compounds. The stable

-

Utility: If a fluorophenyl drug binds a target (e.g., aggregated tau proteins or specific tumors) with high affinity, the

-labeled analog serves as a companion diagnostic tracer to visualize target occupancy in vivo.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

FDA Drug Approvals Database. (2024). U.S. Food and Drug Administration.[5][8] Link (Verified for Sitagliptin, Canagliflozin, and Dabrafenib structures).

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Design and Synthesis of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid Analogs

Executive Summary: The Pharmacophore & Its Utility

The molecule (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid represents a "privileged scaffold" in medicinal chemistry, serving as a critical chiral building block for various therapeutic classes, most notably Neurokinin-1 (NK1) receptor antagonists (e.g., Vestipitant intermediates) and specific Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Flobufen analogs).[1]

Its structural value lies in three distinct features:

-

The (2S)-Methyl "Chiral Switch": This group restricts the conformational freedom of the carboxylic acid tail, often locking the molecule into a bioactive conformation that enhances receptor affinity compared to the des-methyl or racemic variants.

-

The 4-Fluorophenyl Moiety: A classic bioisostere for the phenyl group that blocks para-hydroxylation by CYP450 enzymes, significantly extending metabolic half-life (

).[1] -

The Butanoic Linker: A specific spacer length (C4) that positions the aromatic ring and the polar head group at an optimal distance for binding deep hydrophobic pockets in GPCRs and metalloproteases.

This guide details the structural activity relationships (SAR), rational analog design, and robust asymmetric synthesis of this scaffold.

Structural Activity Relationship (SAR) & Analog Design

To optimize this lead scaffold, we dissect the molecule into three zones. Modifications in these zones allow for the tuning of potency, solubility, and metabolic stability.[2]

Zone A: The Polar Head (Carboxyl Bioisosteres)

The carboxylic acid is essential for electrostatic interactions (often an arginine bridge in the receptor). However, its high polarity limits membrane permeability.

-

Strategy: Replace -COOH with bioisosteres to improve oral bioavailability (

) while maintaining -

Analogs:

-

Tetrazole: Improves metabolic stability and lipophilicity.

-

Acyl Sulfonamide:[1] (

) Offers tunable -

Hydroxamic Acid: Essential if targeting metalloproteases (e.g., Neprilysin/MMP inhibition).

-

Zone B: The Linker & Stereocenter (The "Magic Methyl")

The (2S)-methyl group is not merely a spacer; it creates a steric clash that favors specific rotamers.

-

Conformational Lock: The "Magic Methyl" effect can increase potency by

by reducing the entropic penalty of binding. -

Stereochemistry: The (S)-enantiomer is typically the eutomer (active form) for NK1 antagonists, whereas the (R)-enantiomer may be preferred for specific enzyme inhibitors (e.g., NEP).

-

Rigidification: Cyclization of the methyl group back to the linker (forming a cyclopropane or cyclobutane ring) can further restrict conformation.

Zone C: The Aromatic Tail (Fluorine Scan)

The 4-fluoro substituent is a metabolic blocker.

-

Metabolic Soft Spots: Without fluorine, the phenyl ring is rapidly oxidized at the para position.

-

Modifications:

Visualization: SAR Logic Pathway

Figure 1: Structural dissection of the scaffold highlighting the three zones for medicinal chemistry optimization.[1][3]

Experimental Protocol: Asymmetric Synthesis

To ensure the high enantiomeric excess (

Methodology: Asymmetric Alkylation

Target: Synthesis of this compound.

Step 1: Acylation of the Auxiliary

-

Reagents: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary), Propionyl chloride, n-BuLi.[1][3]

-

Procedure:

Step 2: Diastereoselective Alkylation (The Critical Step)

-

Reagents: NaHMDS (Sodium bis(trimethylsilyl)amide), 4-Fluorophenethyl bromide.

-

Mechanism: Formation of the Z-enolate chelated with Sodium, creating a steric face differentiation.

-

Protocol:

-

Cool the imide (from Step 1) in THF to

. -

Add NaHMDS (1.1 eq) slowly. The solution turns yellow (enolate formation).

-

Stir for 45 min to ensure complete enolization.

-

Add 4-Fluorophenethyl bromide (3.0 eq) (Note: Alkyl halides are less reactive than benzyl halides; excess is required, or addition of NaI catalyst).

-

Stir at

for 4 h, then slowly warm to -

Validation: Check HPLC. The diastereomeric ratio (dr) should be

.

-

Step 3: Hydrolytic Cleavage (Chiral Recovery)

-

Reagents:

, -

Protocol:

-

Dissolve alkylated intermediate in THF/Water (3:1) at

. -

Add

(4 eq) followed by -

Stir for 1 h.

-

Quench with

(removes peroxide) and acidify to pH 2. -

Extract with EtOAc. The auxiliary remains in the organic phase (neutral), the acid in the aqueous (basic extraction) or organic (acidic extraction).

-

Visualization: Synthetic Workflow

Figure 2: The Evans Auxiliary protocol ensures high enantiomeric purity by utilizing steric hindrance to direct the alkylation.[1][3]

Physicochemical Profiling of Analogs

The following table summarizes the predicted properties of the parent scaffold versus key analogs designed for specific enzyme inhibition or receptor antagonism.

| Analog ID | Structure Modification | Predicted LogP | tPSA (Ų) | Metabolic Stability | Application |

| Parent | (2S)-4-(4-F-Ph)-2-Me-COOH | 2.8 | 37.3 | High | Lead Scaffold |

| Analog 1 | 4-H (Des-fluoro) | 2.4 | 37.3 | Low (Para-ox) | Negative Control |

| Analog 2 | 4-CF3 (Trifluoromethyl) | 3.6 | 37.3 | Very High | CNS Penetrant |

| Analog 3 | Tetrazole (Acid Bioisostere) | 2.5 | 45.0 | High | Oral Drug |

| Analog 4 | Cyclopropyl-Linker | 2.6 | 37.3 | High | Rigidified |

Data Interpretation:

-

LogP: The parent compound (2.8) is in the ideal range for oral drugs (Lipinski's Rule of 5).

-

Analog 2: The addition of

pushes LogP to 3.6, making it highly suitable for crossing the Blood-Brain Barrier (BBB), relevant for NK1 antagonists like Vestipitant.

References

-

Vestipitant & NK1 Antagonists: Di Fabio, R., et al. (2009).[4] Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant).[1][3][4] Journal of Medicinal Chemistry. Link

-

Evans Auxiliary Synthesis: Evans, D. A., et al. (1982). Stereoselective alkylation reactions of chiral imide enolates. Journal of the American Chemical Society. Link

-

Flobufen (NSAID) Analogs: Kuchar, M., et al. (2005). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. Collection of Czechoslovak Chemical Communications. Link

-

Magic Methyl Effect: Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition. Link

-

Fluorine in Med Chem: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

- 1. molkem.com [molkem.com]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intermediates [midas-pharma.com]

- 4. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic Acid

The following technical guide details the spectroscopic characterization of (2S)-4-(4-Fluorophenyl)-2-methylbutanoic acid . This document is structured to serve as a reference for structural validation, enantiomeric purity assessment, and synthetic origin analysis.

Molecular Identity & Significance

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 196.22 g/mol

-

Key Structural Motifs:

-

Chiral Center (C2): The (S)-configuration at the

-position defines the biological activity potential. -

Fluorinated Aromatic System: A para-substituted benzene ring providing a distinct AA'BB' splitting pattern and

F NMR signature. -

Carboxylic Tail: Primary site for ionization in MS and hydrogen bonding in IR.

-

Contextual Application: This scaffold is a critical chiral building block in the synthesis of neprilysin inhibitors (e.g., Sacubitril analogs) and calcium channel blockers. The fluorine atom enhances metabolic stability by blocking para-hydroxylation, while the C2-methyl group restricts conformational freedom, often improving binding affinity to target enzymes.

Synthetic Origin & Stereochemical Logic